Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride

Description

Introduction to Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium Chloride

Chemical Identity and Nomenclature

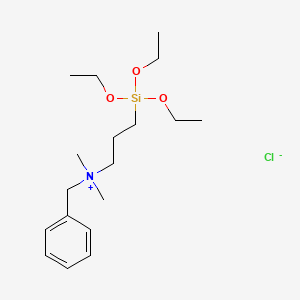

This compound (CAS 85391-03-3) is a quaternary ammonium silane with the molecular formula C₁₈H₃₄ClNO₃Si and a molar mass of 388.0 g/mol. The IUPAC name derives from its three structural components:

- Benzyl group : A phenylmethyl moiety (C₆H₅CH₂–) attached to the nitrogen atom.

- Dimethylammonium core : A central nitrogen atom bonded to two methyl groups (–N⁺(CH₃)₂–).

- Triethoxysilylpropyl chain : A three-carbon spacer linking the ammonium group to a triethoxysilyl unit (–Si(OC₂H₅)₃).

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Registry | 85391-03-3 |

| EC Number | 286-755-9 |

| Synonyms | SCHEMBL1997898, DTXSID101005848 |

| Molecular Formula | C₁₈H₃₄ClNO₃Si |

The compound’s hybrid architecture enables dual functionality: the silane group facilitates covalent bonding to inorganic surfaces (e.g., glass, metals), while the quaternary ammonium moiety imparts antimicrobial activity.

Historical Development and Discovery

The synthesis of this compound emerged from late 20th-century research into surface-modifying agents . Unlike conventional quaternary ammonium compounds (e.g., benzalkonium chloride), this molecule integrates hydrolyzable triethoxysilyl groups, allowing permanent attachment to substrates. Early patents from the 1990s describe analogs like dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (CAS 27668-52-6), which share the silane-ammonium motif but differ in alkyl chain length and alkoxy substituents.

A critical innovation was replacing the trimethoxy (–Si(OCH₃)₃) group with triethoxy (–Si(OC₂H₅)₃), which slows hydrolysis rates and improves compatibility with organic polymers. This adjustment enabled the compound’s use in hybrid organic-inorganic materials, as evidenced by its inclusion in polyurethane foam formulations with antimicrobial properties.

Position Within Quaternary Ammonium Silane Compounds

Quaternary ammonium silanes (QAS) represent a subclass of functionalized silanes where a nitrogen cation is covalently bonded to both organic substituents and a hydrolysable silane group. This compound occupies a distinct niche due to its:

- Benzyl vs. Alkyl Groups : Unlike dimethyloctadecyl variants, the benzyl group enhances solubility in aromatic solvents and modifies antimicrobial efficacy.

- Ethoxy vs. Methoxy Silanes : Triethoxysilyl groups hydrolyze more slowly than trimethoxysilyl analogs, allowing controlled deposition on substrates.

- Charge Density : The single positive charge per molecule reduces ionic interactions compared to multi-charged QAS, favoring monolayer formation.

Table 2: Comparison with Related QAS

This structural versatility positions the compound as a bridge between traditional silane coupling agents and bioactive quaternary ammonium salts, enabling innovations in self-sanitizing surfaces and composite materials.

Structure

3D Structure of Parent

Properties

CAS No. |

85391-03-3 |

|---|---|

Molecular Formula |

C18H34ClNO3Si |

Molecular Weight |

376.0 g/mol |

IUPAC Name |

benzyl-dimethyl-(3-triethoxysilylpropyl)azanium;chloride |

InChI |

InChI=1S/C18H34NO3Si.ClH/c1-6-20-23(21-7-2,22-8-3)16-12-15-19(4,5)17-18-13-10-9-11-14-18;/h9-11,13-14H,6-8,12,15-17H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

VAMPBYNCRJPDFD-UHFFFAOYSA-M |

Canonical SMILES |

CCO[Si](CCC[N+](C)(C)CC1=CC=CC=C1)(OCC)OCC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Quaternization Using Triethoxysilylpropyl-Dimethylamine and Benzyl Chloride

- Dissolve the tertiary amine, benzyldimethyl(3-(triethoxysilyl)propyl)amine, in an appropriate solvent such as ethanol, dimethylformamide (DMF), or dichloroethane.

- Add benzyl chloride dropwise to the stirred solution at room temperature or slightly elevated temperature.

- Heat the reaction mixture to approximately 60–80 °C and maintain for 3–8 hours to ensure complete quaternization.

- Cool the reaction mixture to precipitate the product.

- Filter and wash the solid with a solvent like methyl ethyl ketone or acetone to remove impurities.

- Dry under reduced pressure to obtain the pure quaternary ammonium chloride salt.

- The reaction is typically carried out in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel for controlled addition.

- The molar ratio of amine to benzyl chloride is generally 1:1 to 1:2 to drive the reaction to completion.

- Solvent choice affects yield and purity; polar aprotic solvents like DMF can enhance reaction rates.

- Yields around 75–85% are common.

- Purity typically exceeds 99% after recrystallization or washing steps.

Use of Acetone as a Reaction Medium to Improve Yield and Reduce Waste

A patented method introduces acetone during the quaternization of triethylamine and benzyl chloride, which can be adapted for benzyldimethyl(3-(triethoxysilyl)propyl)amine:

- Acetone is added to the reaction mixture to act as a solvent and to reduce side reactions.

- The reaction is conducted at 60–66 °C for 8–10 hours with stirring at 300–400 rpm.

- After reaction completion, additional acetone is added to dissolve the product.

- Cooling to 5 °C facilitates crystallization.

- Filtration and drying yield the quaternary ammonium chloride with improved yield and reduced energy consumption.

This method reduces by-products and waste generation, making it more environmentally friendly and cost-effective.

Comparative Data Table of Preparation Methods

| Method | Solvent(s) Used | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct quaternization in ethanol/DMF/dichloroethane | Ethanol, DMF, Dichloroethane | 60–80 | 3–8 | 75–85 | Standard method, good purity and yield |

| Acetone-assisted quaternization (patented) | Acetone | 60–66 | 8–10 | >85 | Reduced waste, improved yield, eco-friendly |

| Organic acid ester method (related compounds) | Ethyl acetate, other esters | 50–80 | 0.5–10 (acylation), 3–8 (quaternization) | Variable | Mild conditions, complex, for related salts |

Research Findings and Practical Considerations

- Solvent Effects: Polar aprotic solvents and acetone improve reaction kinetics and product crystallization, enhancing yield and purity.

- Temperature Control: Maintaining moderate temperatures (60–80 °C) prevents decomposition of the triethoxysilyl group and side reactions.

- Reaction Time: Sufficient time (3–10 hours) ensures complete quaternization; shorter times may lead to incomplete conversion.

- Purification: Washing with solvents like methyl ethyl ketone or acetone removes unreacted starting materials and by-products.

- Environmental Impact: Use of acetone and optimized reaction conditions reduces energy consumption and waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ammonium group.

Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanols.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions and amines.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the reagent.

Major Products

Silanols: Hydrolysis of the triethoxysilyl group results in the formation of silanols.

Substituted Ammonium Compounds: Substitution reactions yield various substituted ammonium compounds depending on the nucleophile used.

Scientific Research Applications

Antimicrobial and Antiviral Applications

Coatings for Personal Protective Equipment (PPE)

Recent studies have demonstrated the effectiveness of benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride as a surface-coating disinfectant. It has been shown to significantly reduce contamination from pathogens such as influenza virus and Salmonella on PPE. In experimental setups, PPE coated with this compound exhibited antimicrobial effects lasting up to seven days after application . This property is particularly valuable in healthcare settings where prolonged protection against pathogens is critical.

Surface Coatings for High-Touch Areas

The compound is also utilized in antimicrobial coatings for high-touch surfaces. Research indicates that coatings containing this compound can effectively reduce viral loads on surfaces, making it a potential candidate for use in hospitals, public transport, and other communal areas .

Material Treatments

Wood Preservation

One of the notable applications of this compound is in the treatment of wood to enhance its durability and resistance to microbial attacks. When mixed with anti-mildew agents, it can be applied to wood surfaces to provide long-lasting protection against decay and fungal growth. The treatment process typically involves brushing or spraying the solution onto the wood surface .

Concrete and Cement Applications

In construction, the compound is used for treating cement and concrete surfaces to prevent mildew growth. Formulated solutions containing this ammonium compound can be sprayed onto concrete, forming a protective layer that enhances durability and hygiene by inhibiting microbial growth .

Environmental Applications

Adsorption of Contaminants

Research has explored the use of this compound in environmental remediation, particularly for the adsorption of ammonium and nitrate ions from aqueous solutions. Studies indicate that grafting this compound onto aluminosilicate minerals can enhance their adsorption capacity, making them effective for removing pollutants from water sources .

Industrial Applications

Textile Finishing

The compound is employed in the textile industry for antibacterial finishing treatments. When applied to fabrics at specific concentrations, it enhances their resistance to bacterial growth, thereby prolonging their usability and hygiene .

Paints and Coatings

In paints and coatings formulations, this compound serves as a biocide, preventing microbial growth on painted surfaces. This application is crucial for maintaining the integrity and aesthetic quality of coatings over time .

Mechanism of Action

The mechanism of action of Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride involves its ability to interact with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, the triethoxysilyl group can form covalent bonds with surfaces, providing long-lasting antimicrobial effects .

Comparison with Similar Compounds

Benzyldimethyl[3-(myristoylamino)propyl]ammonium Chloride (BDMMAC)

- Structure: Features a myristoylamino (C14 acyl) group instead of triethoxysilyl.

- Applications : Clinically validated as an antiseptic (Miramistin®) at 0.5 mg/kg doses, effective against bacteria, fungi, and protozoa . Also stabilizes AgNPs (30–60 nm diameter) for antimicrobial therapies .

- Key Difference: The myristoylamino group enhances lipophilicity, improving membrane penetration and antimicrobial activity compared to the triethoxysilyl variant, which prioritizes surface adhesion .

Stearamidopropylkonium Chloride

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium Chloride

- Structure : Trimethoxysilyl group (vs. triethoxysilyl) with an octadecyl chain (CAS 27668-52-6) .

- Applications : Surface modifier for silica-based materials.

- Key Difference : Trimethoxysilyl hydrolyzes faster than triethoxysilyl, affecting curing time in coatings .

Physicochemical and Functional Properties

Biological Activity

Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride is a quaternary ammonium compound (QAC) with significant biological activity, particularly in antimicrobial applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quaternary ammonium structure, which is known for its ability to disrupt microbial membranes. The triethoxysilyl group enhances its stability and functionality in various environments, making it suitable for applications in healthcare and industrial settings.

The primary mechanism by which this compound exerts its biological effects includes:

- Membrane Disruption : QACs interact with the phospholipid bilayer of microbial membranes, leading to increased permeability and cell lysis.

- Biofilm Inhibition : This compound has demonstrated efficacy against biofilms, which are clusters of microorganisms that adhere to surfaces and are resistant to conventional antimicrobial treatments. It disrupts the extracellular polymeric substances (EPS) that protect biofilm-forming bacteria, enhancing their susceptibility to treatment .

Antimicrobial Efficacy

Research indicates that this compound exhibits potent antimicrobial activity against a range of pathogens. Below is a summary of its effectiveness based on various studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Escherichia coli | 0.5 - 2 mg/L | Membrane disruption |

| Staphylococcus aureus | 1 - 4 mg/L | Membrane disruption |

| Pseudomonas aeruginosa | 2 - 8 mg/L | Biofilm disruption |

| Candida albicans | 1 - 3 mg/L | Cell wall synthesis inhibition |

These findings underscore the compound's potential as an effective antimicrobial agent in both clinical and environmental applications.

Case Studies

- In Vivo Efficacy Against Biofilms : A study demonstrated that this compound effectively reduced biofilm formation in a murine model of chronic wound infection caused by Pseudomonas aeruginosa. The treatment led to a significant decrease in bacterial load and enhanced healing rates compared to control groups .

- Surface Disinfection : In a controlled laboratory setting, the compound was tested for its efficacy in disinfecting hospital surfaces contaminated with multidrug-resistant bacteria. Results showed a >99% reduction in viable counts within minutes of application, highlighting its rapid action against harmful pathogens .

Safety and Toxicity

While this compound is effective against pathogens, safety assessments have indicated potential toxicity at high concentrations. Studies have shown:

Q & A

Q. How can synthesis conditions be optimized for Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride?

To optimize synthesis, focus on solvent selection, reaction time, and purification methods. Aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates, while protic solvents (e.g., ethanol) may reduce yield due to hydrolysis of the triethoxysilyl group . Characterization via H NMR and FTIR is critical to confirm the quaternary ammonium structure and silyl group integrity. Elemental analysis further validates stoichiometric purity. For reproducibility, maintain anhydrous conditions and inert atmospheres to prevent premature hydrolysis .

Q. What analytical techniques are most effective for characterizing this compound’s structural and functional properties?

- Nuclear Magnetic Resonance (NMR): H and C NMR identify the benzyldimethylammonium moiety and triethoxysilyl propyl chain. Chemical shifts near δ 3.2–3.8 ppm (N-CH) and δ 1.2 ppm (-OCHCH) are diagnostic .

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1100 cm (Si-O-C) and 1480 cm (C-N) confirm functional groups .

- Elemental Analysis: Quantify C, H, N, and Cl to verify stoichiometry, ensuring <2% deviation from theoretical values .

Advanced Research Questions

Q. How does the compound’s dual functionality (quaternary ammonium + triethoxysilyl) influence its applications in antimicrobial materials?

The cationic ammonium group disrupts microbial membranes via electrostatic interactions, while the triethoxysilyl moiety enables covalent bonding to surfaces (e.g., silica nanoparticles or medical devices), ensuring long-term stability . For example, silver nanoparticles stabilized with this compound exhibit enhanced bactericidal activity due to synergistic effects between Ag release and surface charge modification .

Q. What experimental strategies resolve contradictions in reported biological activity across studies?

Discrepancies in antimicrobial efficacy often arise from:

- Strain-Specific Sensitivity: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria under standardized MIC/MBC protocols .

- Environmental Factors: Ionic strength and pH alter charge density; use buffered systems (e.g., PBS at pH 7.4) to minimize variability .

- Material Compatibility: Assess interactions with surfactants or polymers that may neutralize cationic activity .

Q. How can researchers design composite materials leveraging this compound’s reactive groups?

- Surface Functionalization: Hydrolyze the triethoxysilyl group in aqueous ethanol (pH 4–5) to form silanol (-Si-OH), enabling covalent attachment to metal oxides (e.g., TiO) or polymers .

- Hybrid Nanoparticles: Co-condense with tetraethyl orthosilicate (TEOS) to create mesoporous silica carriers for controlled drug release .

Q. What mechanistic insights explain its role in catalytic systems or ionic liquids?

The compound acts as a phase-transfer catalyst in biphasic reactions (e.g., nucleophilic substitutions) by shuttling anions between phases. In ionic liquids, the triethoxysilyl group facilitates sol-gel transitions, enabling tunable viscosity for electrochemical applications .

Data Contradiction and Validation

Q. How should researchers address conflicting data on cytotoxicity in mammalian cell lines?

- Dose-Dependent Effects: Perform MTT assays across concentrations (0.1–100 µg/mL) to identify thresholds for membrane disruption vs. metabolic inhibition .

- Cell Line Variability: Compare epithelial (e.g., HEK293) and immune cells (e.g., macrophages), which may differ in susceptibility due to membrane lipid composition .

Q. What structural modifications enhance selectivity for pathogenic biofilms over host cells?

- Alkyl Chain Variation: Replace the benzyl group with longer alkyl chains (C12–C16) to increase hydrophobicity and biofilm penetration .

- Coating Strategies: Conjugate with polyethylene glycol (PEG) to reduce nonspecific binding to mammalian cells while retaining antimicrobial activity .

Methodological Recommendations

- Synthesis Reproducibility: Use Schlenk lines for oxygen-sensitive steps and monitor reaction progress via TLC (silica gel, eluent: CHCl/MeOH 9:1) .

- Biological Assays: Include positive controls (e.g., ciprofloxacin) and validate with colony-forming unit (CFU) counts alongside optical density measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.